1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride is a heterocyclic compound that belongs to the class of pyrido-pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the solubility and stability of the compound in various solvents, making it suitable for pharmaceutical formulations.
This compound can be synthesized through various chemical reactions involving pyridine and pyrimidine derivatives. The synthesis methodologies often utilize starting materials such as carbonitriles and amines, which undergo cyclization reactions to form the desired heterocyclic structure.
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride can be classified under:
The synthesis of 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride typically involves several steps:
The molecular structure of 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one consists of a fused bicyclic system containing both pyridine and pyrimidine rings. The compound features a carbonyl group at position 6.
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups such as amines and carbonyls within its structure.
The mechanism of action for 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride involves interaction with biological targets such as enzymes or receptors. These interactions may lead to inhibition or modulation of specific biological pathways.
Research indicates that similar compounds exhibit activity against various targets including kinases and enzymes involved in metabolic pathways. Detailed studies are required to elucidate the precise mechanism for this specific compound.
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride is primarily studied for its potential applications in medicinal chemistry. Its derivatives have shown promise in:
The compound is systematically named as 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one hydrochloride according to IUPAC conventions. This nomenclature precisely defines the heterocyclic core, saturation states, and the site of hydrochloride salt formation. The parent scaffold consists of a fused bicyclic system: pyridine and pyrimidine rings sharing a C–N bond, with partial saturation across positions 1–4. The hydrochloride salt indicates protonation at the pyrimidine nitrogen (N2) based on structural precedence [1] [3] [8].
Table 1: Nomenclature and Synonyms
Identifier Type | Name |
---|---|
IUPAC Name | 3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one hydrochloride |
Common Synonyms | 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride; 6H-Pyrido[1,2-a]pyrimidin-6-one, 1,2,3,4-tetrahydro-, hydrochloride |
Registry Numbers | CAS: 1332586-91-0; MDL: MFCD23115562 |
The molecular formula is C₈H₁₁ClN₂O, confirmed via high-resolution mass spectrometry and elemental analysis. This formula accounts for the organic cation (C₈H₁₀N₂O) and chloride anion. Key mass metrics include:
The compound is registered under CAS 1332586-91-0, with associated identifiers including MDL Number MFCD23115562. No EINECS or REACH registration is documented in the available literature, reflecting its primary use as a research chemical. It is classified as non-medicinal/non-edible and intended solely for industrial applications or scientific research. Regulatory data excludes GHS hazard statements or precautionary codes, though suppliers recommend storage at 0–5°C in sealed, dry containers to prevent decomposition [3] [8].
While single-crystal X-ray diffraction data for this specific hydrochloride salt is unavailable, studies on analogous tetrahydropyridopyrimidines reveal key structural insights. The fused bicyclic system typically adopts a twist-boat conformation in the saturated six-membered ring, as observed in the related compound 8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one. This conformation arises from steric constraints in the fusion zone [10].
Hydrogen bonding dominates the solid-state architecture. In protonated salts, the N–H⁺···Cl⁻ interaction (distance: ~2.1 Å) and intermolecular N–H···O=C bonds create extended chains or rings. For example, similar structures exhibit R₂²(12) and R₄⁴(16) hydrogen-bonding motifs, stabilizing the crystal lattice. π-Stacking between pyrimidine and pyridine rings is negligible due to non-planarity from saturation [6] [10].
NMR Spectroscopy
Comprehensive ¹H, ¹³C, and ¹⁵N NMR data (400 MHz, CD₃OD) have been reported for substituted tetrahydropyridopyrimidines. Key assignments for the parent scaffold include:
The hydrochloride salt induces downfield shifts of 0.3–0.5 ppm for H-2/H-4 protons due to N-protonation. 2D techniques (COSY, HSQC, HMBC) confirm connectivity, with HMBC correlations from H-7 to C-9a/C-6 verifying the fused ring system [6].
Table 2: Key NMR Assignments (400 MHz, CD₃OD)
Nucleus | Chemical Shift (δ) | Assignment | Multiplicity |
---|---|---|---|
¹H | 7.85 | H-7 | s |
¹H | 4.20 | H-1 | s |
¹H | 3.75 | H-3 | t |
¹³C | 165.8 | C-6 (carbonyl) | - |
¹³C | 152.1 | C-9a | - |
¹⁵N | −280.5 | N-5 | - |
Infrared Spectroscopy
IR (KBr, cm⁻¹): 2950 (C–H stretch), 1675 (C=O), 1600 (C=N⁺), 1480 (aromatic C=C), 1380 (C–H bend), 1150 (C–N). The carbonyl stretch shifts to higher frequency (1675 cm⁻¹ vs. ~1650 cm⁻¹ in free base) due to decreased electron density at N-2 upon salt formation [1] [4].
UV-Vis Spectroscopy
UV-Vis (ethanol): λₘₐₓ 279 nm (π→π, aromatic), 348 nm (n→π, carbonyl). Acidification (HCl) redshifts the n→π* band to 362 nm, indicating protonation at N-2 [10].
Mass Spectrometry
ESI-MS (positive mode): m/z 151.1 [M⁺ – Cl], consistent with the cationic fragment C₈H₁₁N₂O⁺. Isotope patterns match ³⁵Cl (100%) and ³⁷Cl (32%). LC-MS confirms 95% purity with a major peak at tᵣ = 6.2 min [3] [6].
Table 3: Spectroscopic Methods and Applications
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1